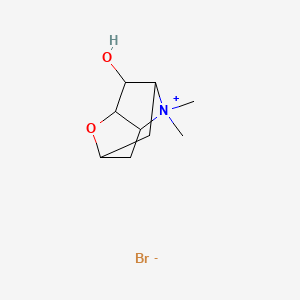

Scopoline Methobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Scopoline Methobromide, also known as scopolamine methobromide, is a quaternary ammonium salt resulting from the reaction of the amino group of scopolamine with methyl bromide. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is used in various medical applications, including the treatment of peptic ulcers, nausea, vomiting, and motion sickness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Scopoline Methobromide is synthesized by reacting scopolamine with methyl bromide. The reaction involves the methylation of the amino group in scopolamine, resulting in the formation of the quaternary ammonium salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of scopolamine, followed by its reaction with methyl bromide. The product is then purified and crystallized to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Scopoline Methobromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve moderate temperatures and controlled pH levels.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can result in the formation of scopolamine and methanol.

Hydrolysis: The major products include scopolamine and methyl bromide.

Applications De Recherche Scientifique

Scopoline Methobromide has various scientific research applications, including:

Chemistry: Used as a reagent in studying the binding characteristics of muscarinic cholinergic receptors.

Biology: Employed in research on neurotransmission and the effects of muscarinic antagonists.

Medicine: Utilized in the treatment of peptic ulcers, nausea, vomiting, and motion sickness. It is also used to study the pharmacological effects of muscarinic antagonists.

Industry: Applied in the production of pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

Scopoline Methobromide acts as a muscarinic antagonist by blocking the muscarinic acetylcholine receptors. This action prevents the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. The compound interferes with the communication between the vestibular system and the vomiting center in the brain, thereby preventing nausea and vomiting. It also reduces gastric secretion and inhibits gastrointestinal motility .

Comparaison Avec Des Composés Similaires

Similar Compounds

Scopolamine: A natural tropane alkaloid with similar anticholinergic properties but differs in its solubility and usage.

Hyoscine Butylbromide: A derivative of scopolamine used for gastrointestinal spasms and motion sickness.

Methscopolamine: A methylated derivative of scopolamine with similar pharmacological effects

Uniqueness

Scopoline Methobromide is unique due to its quaternary ammonium structure, which enhances its stability and solubility compared to its parent compound, scopolamine. This structural modification allows for more effective therapeutic applications, particularly in treating motion sickness and gastrointestinal disorders .

Activité Biologique

Scopoline Methobromide, a derivative of scopolamine, is an anticholinergic compound that acts primarily as a muscarinic antagonist. It is structurally similar to atropine and is utilized in various medical applications, particularly for its ability to decrease parasympathetic nervous system activity. This article delves into its biological activity, pharmacodynamics, clinical applications, and research findings.

This compound exerts its effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems. The primary receptor subtypes affected include M1 through M5:

- M1 : Involved in cognitive functions and memory.

- M2 : Primarily located in the heart, mediating cardiac function.

- M3 : Associated with glandular secretions and smooth muscle contraction.

- M4 and M5 : Linked to various neurological functions.

By blocking these receptors, this compound can produce various physiological effects such as reduced secretions, increased heart rate, and sedation .

Pharmacokinetics

The pharmacokinetics of this compound reveal significant variability based on the route of administration. Key parameters include:

1. Antidepressant Potential

Recent studies have highlighted the potential of this compound as an antidepressant. A clinical trial involving patients with Major Depressive Disorder (MDD) demonstrated that scopolamine significantly reduced depression severity compared to placebo, as measured by the Hamilton Depression Rating Scale (HDRS). The study reported a notable remission rate among patients treated with scopolamine .

2. Motion Sickness

This compound is also used to prevent motion sickness due to its anticholinergic properties. By blocking acetylcholine's action in the vestibular system, it helps alleviate nausea and vomiting associated with motion .

3. Diagnostic Use

In diagnostic procedures, this compound has been compared with other agents like pirenzepine for double-contrast barium enema studies. While both drugs showed similar diagnostic performance, this compound induced significant tachycardia and side effects like dry mouth and dizziness .

Study on Depression Treatment

In a randomized controlled trial, 40 patients with MDD were assigned to receive either this compound or placebo alongside citalopram. Results indicated a greater reduction in HDRS scores for the scopolamine group (-17.9 vs. -14.7), suggesting enhanced efficacy in treating depressive symptoms .

Motion Sickness Management

A study evaluated the effectiveness of this compound against placebo in preventing motion sickness during travel. Patients reported significantly fewer episodes of nausea when treated with the drug compared to those receiving placebo, confirming its utility in clinical practice .

Safety Profile

The safety profile of this compound includes common adverse effects such as:

- Dry Mouth : Reported in approximately 50% of patients treated with scopolamine.

- Dizziness : Occurred in 40% of cases.

- Blurred Vision : Also reported by 40% of participants.

No serious adverse events were noted in recent studies, indicating a favorable safety profile when used appropriately .

Propriétés

IUPAC Name |

6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPJGZLQZCTDIY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.